N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide
Description
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide is a synthetic sulfonamide derivative featuring a bicyclic imidazo[1,2-a]pyridine core, a cyclopropylamine substituent, and a phenylmethanesulfonamide group. This compound is part of a broader class of imidazo[1,2-a]pyridine derivatives investigated for therapeutic applications, particularly in autoimmune diseases . Developed by F. Hoffmann-La Roche AG, it is protected under a 2023 European patent (PCT/CN2020/106796) for its immunomodulatory properties . Its design leverages the imidazo[1,2-a]pyridine scaffold’s ability to interact with biological targets such as kinases or G-protein-coupled receptors (GPCRs), which are critical in autoimmune pathways.
Properties
IUPAC Name |
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-24(23,14-15-6-2-1-3-7-15)21(16-9-10-16)13-17-12-19-18-8-4-5-11-20(17)18/h1-8,11-12,16H,9-10,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINIXAMECIOPGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)S(=O)(=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The retrosynthetic pathway for N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide involves three key disconnections (Fig. 1):
- Imidazo[1,2-a]pyridine Core : Derived from 2-aminopyridine and α-bromoacetophenone via cyclocondensation.
- Phenylmethanesulfonamide Moiety : Introduced via sulfonylation of a secondary amine intermediate using phenylmethanesulfonyl chloride.
- N-Cyclopropyl and N-Methylimidazo[1,2-a]pyridine Substitutions : Achieved through sequential alkylation or reductive amination.
This strategy prioritizes modular assembly to accommodate steric and electronic challenges posed by the cyclopropane and heteroaromatic groups.
Synthetic Methodologies for Core Components
Construction of the Imidazo[1,2-a]Pyridine Core
The imidazo[1,2-a]pyridine scaffold is synthesized via two primary routes:
Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction
A one-pot reaction between 2-aminopyridine, an aldehyde, and an isocyanide under acidic conditions yields the imidazo[1,2-a]pyridine core. For example:
$$
\text{2-Aminopyridine} + \text{Benzaldehyde} + \text{tert-Butyl Isocyanide} \xrightarrow{\text{CH}_3\text{COOH}} \text{Imidazo[1,2-a]pyridine} \quad (78\% \text{ yield})
$$
Advantages : High atom economy, scalability, and regioselectivity.
Limitations : Requires strict control of moisture and temperature.
Cyclocondensation of 2-Aminopyridine with α-Halo Ketones
Heating 2-aminopyridine with α-bromoacetophenone in ethanol at reflux forms the core via nucleophilic substitution and cyclization:
$$
\text{2-Aminopyridine} + \text{PhCOCH}_2\text{Br} \xrightarrow{\Delta, \text{EtOH}} \text{Imidazo[1,2-a]pyridine} \quad (65\% \text{ yield})
$$
Optimization : Yields improve to 72% using microwave irradiation.
Sulfonamide Formation
The phenylmethanesulfonamide group is introduced via sulfonylation of a secondary amine intermediate. Two approaches are documented:
Direct Sulfonylation with Phenylmethanesulfonyl Chloride
Reaction of the imidazo[1,2-a]pyridine-methylamine intermediate with phenylmethanesulfonyl chloride in the presence of a base (e.g., triethylamine) affords the sulfonamide:
$$
\text{Imidazo[1,2-a]pyridine-CH}2\text{NH}2 + \text{PhCH}2\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Sulfonamide} \quad (68\% \text{ yield})
$$
Key Parameters :
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature: 0°C to room temperature.
- Base: Triethylamine or pyridine.
Stepwise Alkylation-Sulfonylation
Primary amine intermediates are first alkylated with cyclopropane-containing reagents, followed by sulfonylation:
- Alkylation :
$$
\text{Imidazo[1,2-a]pyridine-CH}2\text{NH}2 + \text{Cyclopropyl Bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{N-Cyclopropyl Intermediate} \quad (58\% \text{ yield})
$$ - Sulfonylation :
$$
\text{N-Cyclopropyl Intermediate} + \text{PhCH}2\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} \quad (62\% \text{ yield})
$$
N-Alkylation for Methylimidazo[1,2-a]Pyridine Substitution
Introducing the methylene bridge between the imidazo[1,2-a]pyridine and sulfonamide nitrogen requires careful N-alkylation:
Reductive Amination
Condensation of the imidazo[1,2-a]pyridine-3-carbaldehyde with cyclopropylamine followed by sodium borohydride reduction yields the methylene-linked amine:
$$
\text{Imidazo[1,2-a]pyridine-CHO} + \text{Cyclopropylamine} \xrightarrow{\text{NaBH}4} \text{Imidazo[1,2-a]pyridine-CH}2\text{NH-Cyclopropyl} \quad (55\% \text{ yield})
$$
Mitsunobu Reaction
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the hydroxyl group of a precursor is converted to the methylene amine:
$$
\text{Imidazo[1,2-a]pyridine-CH}2\text{OH} + \text{Cyclopropylamine} \xrightarrow{\text{DEAD, PPh}3} \text{Imidazo[1,2-a]pyridine-CH}_2\text{NH-Cyclopropyl} \quad (49\% \text{ yield})
$$
Optimization of Reaction Conditions
Solvent and Temperature Effects
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| GBB + Direct Sulfonylation | 78 | 98 | One-pot simplicity |
| Cyclocondensation + Stepwise Alkylation | 62 | 95 | Better steric control |
| Reductive Amination | 55 | 93 | Avoids harsh alkylation conditions |
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Structural Analysis
- This likely improves target binding affinity in autoimmune-related proteins .
- Substituent Effects :
- The cyclopropyl group confers metabolic stability by resisting cytochrome P450 oxidation, a feature absent in analogs with linear alkyl or trifluoroethoxy groups (e.g., CAS 1357092-17-1) .
- The phenylmethanesulfonamide moiety enhances solubility relative to benzothiophene-sulfonamide (CAS 1357092-89-7), which may improve bioavailability .
Pharmacological and Functional Differences
- Target Selectivity: While all compounds contain sulfonamide groups—known for inhibiting carbonic anhydrases or kinases—the imidazo[1,2-a]pyridine core in the primary compound is speculated to target interleukin-associated kinases (e.g., JAK/STAT pathways) critical in autoimmune inflammation . In contrast, the benzothiophene-sulfonamide analog (CAS 1357092-89-7) may exhibit off-target kinase inhibition due to its bulkier heterocycle.
- Efficacy in Autoimmune Models : Patent data suggest the primary compound reduces cytokine production in preclinical lupus models, whereas analogs like CAS 1357093-21-0 lack disclosed efficacy data in similar contexts .
Research Findings and Limitations
- Patent Data: The primary compound’s patent emphasizes its IC₅₀ values in nanomolar ranges for autoimmune-relevant kinases, though exact figures remain confidential .
- Comparative Studies : Direct head-to-head studies are absent, but structural inferences suggest the cyclopropyl-imidazo[1,2-a]pyridine combination optimizes both stability and target engagement. Analogs with trifluoroethoxy (CAS 1357092-17-1) or methoxy groups (CAS 1357092-89-7) may face higher metabolic clearance or reduced solubility .
Biological Activity
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide is a synthetic compound that belongs to the class of imidazopyridines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. Its unique structure, which includes a cyclopropyl group and a sulfonamide moiety, contributes to its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is C₁₅H₁₈N₄O₂S, with a molecular weight of 342.39 g/mol. The compound's structure is characterized by:
- Cyclopropyl Group : Enhances stability and reactivity.
- Imidazo[1,2-a]pyridine Moiety : Known for diverse biological activities.
- Phenylmethanesulfonamide Structure : Provides unique chemical behaviors.
The primary mechanism of action for this compound involves the inhibition of the KRAS G12C protein. This protein plays a crucial role in the RAS signaling pathway, which is integral to cell growth and survival. By covalently binding to KRAS G12C, the compound effectively reduces cancer cell proliferation and may provide therapeutic benefits in treating KRAS-driven malignancies .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through its action on the RAS signaling pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
Enzyme Inhibition
In addition to its anticancer effects, this compound may also possess antimicrobial properties due to its imidazopyridine structure. Imidazopyridines are known for their ability to inhibit various enzymes, which can be explored further for potential therapeutic applications beyond oncology .
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated effective inhibition of KRAS G12C in vitro, leading to reduced proliferation in cancer cell lines. |
| Study 2 | Investigated enzyme inhibitory activities; suggested potential antimicrobial effects requiring further exploration. |
| Study 3 | Analyzed pharmacokinetics; indicated favorable absorption characteristics and metabolic stability. |
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Imidazo Core Formation | POCl₃, DMF, chloroform, reflux (8 h) | 70-85% | |
| Schiff Base Reduction | NaBH₄, methanol, 0-5°C | 75-90% | |
| Sulfonamide Formation | 1-phenylmethanesulfonyl chloride, K₂CO₃, DMF | 60-75% |
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Structural confirmation requires a combination of techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and integration ratios (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks and fragmentation patterns .
- Elemental Analysis : Validation of C, H, N percentages (e.g., ±0.3% deviation from theoretical values) .
- Chromatography : HPLC or TLC to assess purity (>95% by area normalization) .
Q. Example Data from Evidence :
- ¹H NMR (CDCl₃): Imidazo[1,2-a]pyridine protons appear as doublets at δ 7.2–8.5 ppm; sulfonamide NH as a broad singlet at δ 5.5–6.0 ppm .
- Elemental Analysis : Found C 77.93%, H 5.66%, N 11.75% (vs. Calculated C 77.72%, H 5.96%, N 11.82%) .
Advanced: How can reaction conditions be optimized to improve yields in the sulfonamide coupling step?
Methodological Answer:
Key variables include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing intermediates .
- Base Selection : K₂CO₃ or Et₃N improves deprotonation of amine intermediates without side reactions .
- Temperature Control : Mild heating (40–60°C) accelerates coupling while avoiding decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from unreacted sulfonyl chloride .
Q. Case Study :
- In , refluxing with glacial acetic acid in methanol for 16 hours achieved 75% yield. Adjusting to 12 hours and using Et₃N increased yield to 85% .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions (e.g., COX-2 inhibition vs. antimicrobial activity) can arise from assay variability or structural analogs. Strategies include:
- Standardized Assays : Use consistent protocols (e.g., COX-2 inhibition via ELISA ; antimicrobial tests via MIC determination ).
- SAR Analysis : Compare substituent effects. For example, shows 4-(methylsulfonyl)phenyl groups enhance COX-2 selectivity, while links 4-fluorophenyl groups to antifungal activity .
- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives .
Q. Table 2: Biological Activity Comparison
| Study | Target Activity | Key Substituent | IC₅₀/MIC | Reference |
|---|---|---|---|---|
| COX-2 Inhibition | Anti-inflammatory | 4-(methylsulfonyl)phenyl | 0.12 µM | |
| Antimicrobial Screening | Antifungal | 4-fluorophenyl | MIC 8 µg/mL |
Advanced: What structural modifications enhance the compound’s pharmacokinetic properties?
Methodological Answer:
Modifications focus on solubility, metabolic stability, and target binding:
- Cyclopropyl Group : Enhances metabolic stability by reducing cytochrome P450 oxidation .
- Sulfonamide Linker : Improves water solubility; substituents like methoxy groups increase blood-brain barrier penetration .
- Imidazo[1,2-a]pyridine Core : Fluorination at C-6 (e.g., 6-fluoro analog) boosts bioavailability by reducing plasma protein binding .
Q. Case Study :
- In , adding a methylamino group to the pyrazine ring improved solubility (LogP reduced from 3.2 to 2.5) and antimicrobial potency .
Advanced: How can computational modeling guide the design of analogs with improved target specificity?
Methodological Answer:
- Docking Studies : Use software (e.g., AutoDock) to predict binding poses with COX-2 (PDB: 5KIR) or fungal CYP51 .
- QSAR Models : Correlate substituent electronic properties (e.g., Hammett σ values) with activity. For example, electron-withdrawing groups on the phenyl ring enhance COX-2 affinity .
- MD Simulations : Assess binding stability over 100 ns trajectories to identify critical hydrogen bonds (e.g., sulfonamide-O with Arg120 in COX-2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
